

Application Note: Quantification of Reactive Red 45 Concentration in Solution

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Compound of Interest

Compound Name: Reactive red 45

Cat. No.: B1210583

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Red 45 (C.I. 18209) is a synthetic azo dye widely used in the textile industry. Its quantification in various aqueous solutions is crucial for a range of applications, including monitoring its presence in wastewater, studying its degradation kinetics, and in quality control processes. This document provides detailed protocols for the quantification of **Reactive Red 45** using two primary analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Chemical Information:

Parameter	Value
Chemical Name	C.I. Reactive Red 45
CAS Number	12226-22-1 / 70210-46-7[1]
Molecular Formula	C ₂₇ H ₁₉ ClN ₇ Na ₃ O ₁₀ S ₃ [1][2]
Molecular Weight	802.10 g/mol [1][2]
Class	Single Azo Dye[1][2]

Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid, straightforward, and cost-effective method for determining the concentration of chromophoric compounds like **Reactive Red 45** in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.

Quantitative Data Summary

Parameter	Value	Reference
Maximum Wavelength (λ_{max})	~512 nm	[3]
Linearity	A linear relationship exists between absorbance and concentration. The specific range should be determined experimentally.	
Molar Absorptivity (ϵ)	To be determined experimentally.	
Limit of Detection (LOD)	To be determined experimentally.	
Limit of Quantification (LOQ)	To be determined experimentally.	

Note: The λ_{max} can vary slightly depending on the solvent and the purity of the dye. It is recommended to determine the λ_{max} experimentally using the available **Reactive Red 45** standard.

Experimental Protocol

1. Materials and Equipment:

- **Reactive Red 45** (analytical standard)
- Deionized water (or other appropriate solvent)

- Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)

2. Preparation of Stock Solution (100 mg/L):

- Accurately weigh 10.0 mg of **Reactive Red 45** powder.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add a small amount of deionized water to dissolve the dye.
- Once dissolved, fill the flask to the mark with deionized water.
- Stopper the flask and invert it several times to ensure a homogeneous solution.

3. Determination of λ_{max} :

- Prepare a dilute solution of **Reactive Red 45** (e.g., 10 mg/L) from the stock solution.
- Scan the absorbance of this solution over a wavelength range of 400-700 nm using the spectrophotometer, with deionized water as a blank.
- The wavelength at which the highest absorbance is recorded is the λ_{max} . Use this wavelength for all subsequent measurements.[\[3\]](#)

4. Preparation of Standard Solutions and Generation of a Calibration Curve:

- Prepare a series of standard solutions by serial dilution of the stock solution. A typical concentration range would be 1, 2, 5, 10, and 20 mg/L.
- Measure the absorbance of each standard solution at the predetermined λ_{max} .
- Plot a graph of absorbance versus concentration.

- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R^2 value should be ≥ 0.99 for a good linear fit.

5. Measurement of Unknown Sample Concentration:

- Measure the absorbance of the unknown sample solution at the λ_{max} .
- Using the equation from the calibration curve, calculate the concentration of **Reactive Red 45** in the unknown sample.

Workflow Diagram



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UV-Vis Spectrophotometry Workflow

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and sensitive technique for the quantification of **Reactive Red 45**. It is particularly useful for analyzing complex mixtures where other compounds may interfere with spectrophotometric measurements. This protocol provides a starting point for method development using reversed-phase HPLC with a C18 column.

Quantitative Data Summary

Parameter	Value
Column	C18, reversed-phase
Mobile Phase	Acetonitrile and water (or buffer) with an ion-pairing agent.
Detection	UV-Vis or Photodiode Array (PDA) detector at the λ_{max} of the dye.
Retention Time	To be determined experimentally.
Linearity, LOD, LOQ	To be determined experimentally as part of method validation.

Experimental Protocol

1. Materials and Equipment:

- **Reactive Red 45** (analytical standard)
- HPLC-grade acetonitrile
- HPLC-grade water
- Ion-pairing agent (e.g., tetrabutylammonium bromide or N-Cetyl-N,N,N-trimethylammonium bromide (CTAB))
- Buffer salts (e.g., ammonium dihydrogen phosphate)
- HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Syringe filters (0.45 μm)

2. Preparation of Mobile Phase (Example):

- Solvent A: 100% Acetonitrile with 0.025 M tetrabutylammonium bromide.

- Solvent B: 30% Acetonitrile and 70% deionized water with 0.05 M ammonium dihydrogen phosphate.
- Note: The mobile phase composition may require optimization for best peak shape and resolution.

3. Preparation of Standard and Sample Solutions:

- Prepare a stock solution of **Reactive Red 45** (e.g., 100 mg/L) in the mobile phase or a compatible solvent.
- Prepare a series of standard solutions by diluting the stock solution to concentrations within the expected range of the samples.
- Filter all standard and sample solutions through a 0.45 μm syringe filter before injection.

4. HPLC Conditions (Starting Point):

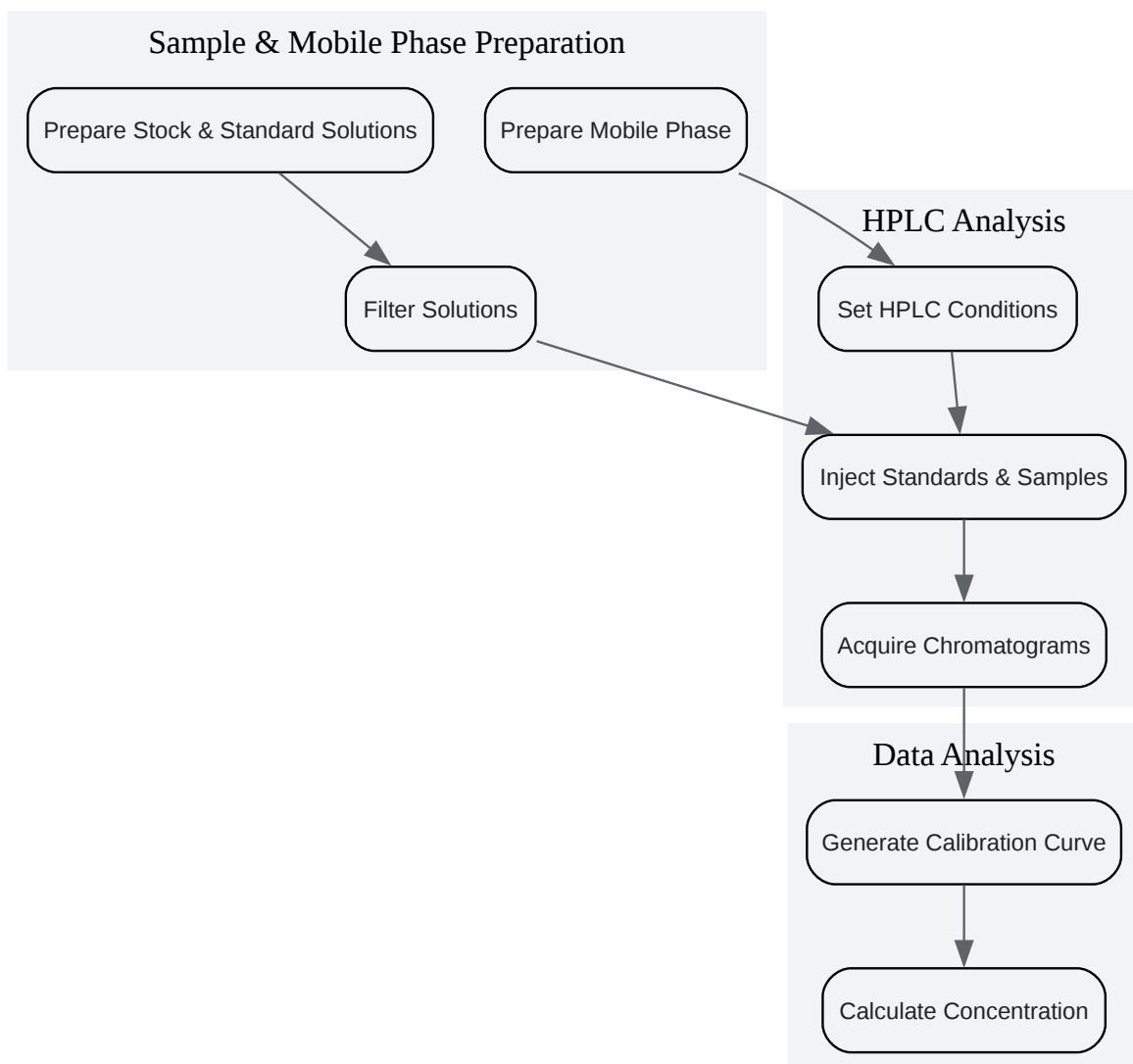
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Column Temperature: Room temperature or controlled at 25-30°C
- Detector Wavelength: λ_{max} of **Reactive Red 45** (~512 nm)
- Elution: Isocratic or gradient elution may be used. For gradient elution, a typical program could be a linear gradient from a lower to a higher percentage of Solvent A over 15-20 minutes.

5. Quantification:

- Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
- Inject the unknown sample solutions.

- Determine the concentration of **Reactive Red 45** in the samples by comparing their peak areas to the calibration curve.

Logical Relationship Diagram



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HPLC Method Development and Analysis Logic

Method 3: Electrochemical Methods (Emerging Technique)

Electrochemical sensors are an emerging technology for the detection of azo dyes. These methods are based on the electrochemical reduction or oxidation of the azo group at an electrode surface, generating a measurable current that is proportional to the dye concentration. While offering advantages such as high sensitivity and the potential for portable instrumentation, standardized protocols for the routine quantification of **Reactive Red 45** are still under development. Researchers interested in this approach should consult recent literature on the development of electrochemical sensors for azo dyes.

Key Principles:

- **Voltammetry:** Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are often employed.
- **Modified Electrodes:** The sensitivity and selectivity can be enhanced by modifying the electrode surface with nanomaterials or specific polymers.

Due to the developmental nature of this technique for this specific analyte, a detailed, validated protocol is not provided here.

Disclaimer: The provided protocols are intended as a starting point. It is essential for researchers to validate these methods in their own laboratories and for their specific sample matrices to ensure accuracy and precision.

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